![molecular formula C7H9N3 B1441856 5,6,7,8-テトラヒドロピリド[3,4-b]ピラジン CAS No. 405162-62-1](/img/structure/B1441856.png)
5,6,7,8-テトラヒドロピリド[3,4-b]ピラジン
概要
説明
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine is a nitrogen-containing heterocyclic compound. It is a bicyclic structure that combines a pyridine ring and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
科学的研究の応用
Medicinal Chemistry
Potential Therapeutic Uses
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine has been investigated for its potential as a therapeutic agent due to its biological activity. Research indicates that it may serve as a lead compound for drug development targeting specific diseases:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit activity against various cancer cell lines. For instance, it has demonstrated efficacy in human tumor xenograft models for prostate (PC-3) and glioblastoma (U-87) cancers .
- Enzyme Inhibition : It acts as an enzyme inhibitor by binding to active sites of specific proteins, thus blocking their activity. This mechanism is particularly relevant in the context of diseases where enzyme overactivity is a factor .
Case Study: HB-EGF Shedding Inhibition
Research focusing on structure-activity relationships (SAR) has identified 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine-based hydroxamic acids as effective inhibitors of heparin-binding epidermal growth factor-like growth factor (HB-EGF) shedding. These compounds were shown to modulate signaling pathways critical in cancer progression .
Organic Synthesis
Building Block in Synthesis
This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation and reduction makes it valuable in synthetic organic chemistry:
- Synthetic Routes : Common methods for synthesizing 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine include cyclization reactions involving pyridine derivatives and hydrazine .
- Reactivity : The compound can participate in nucleophilic substitution reactions at the nitrogen atoms within the pyrazine ring .
Material Science
The compound's unique structural properties lend themselves to applications in material science. It can be utilized in the development of new materials with specific chemical properties and functionalities:
- Pharmaceutical Intermediates : It is used as an intermediate in the production of pharmaceuticals due to its reactivity and ability to form various derivatives .
- Novel Materials Development : Its distinct bicyclic structure allows for the design of materials with tailored properties for specific applications.
Comparison with Related Compounds
To understand the uniqueness of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine better, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Pyrido[4,3-d]pyrimidine | Bicyclic | Similar structural features but different biological activities |
Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | Bicyclic | Different reactivity due to the presence of triazole ring |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine typically involves cyclization reactions. One common method includes the reaction of pyridine derivatives with hydrazine or its derivatives under controlled conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate followed by cyclization can yield the desired compound .
Industrial Production Methods
Industrial production methods for 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in these processes .
化学反応の分析
Types of Reactions
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of tetrahydropyrido derivatives.
Substitution: Formation of N-alkylated derivatives.
作用機序
The mechanism of action of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .
類似化合物との比較
Similar Compounds
Pyrido[4,3-d]pyrimidine: Another bicyclic compound with similar structural features.
Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: A related compound with a triazole ring fused to a pyrazine ring.
Uniqueness
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.
生物活性
5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article synthesizes recent findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine features a bicyclic structure that contributes to its biological activity. Its unique configuration allows for interactions with various biological targets, influencing cellular processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine derivatives. For instance:
- In vitro Studies : Compounds derived from this structure demonstrated significant cytotoxic effects against various cancer cell lines. Notably:
- Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis through caspase activation and the inhibition of key signaling pathways associated with cell survival .
Neuroprotective Effects
5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine has also shown promise in neuroprotection:
- Cell Line Studies : In experiments with human neuroblastoma cell lines (e.g., SH-SY5Y), derivatives exhibited protective effects against oxidative stress with EC50 values around 3.68 μM .
- Mechanisms : The neuroprotective action is linked to antioxidant properties and modulation of inflammatory pathways .
Antimicrobial Activity
The compound's derivatives have demonstrated antimicrobial properties:
- Antibacterial Effects : Some derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria.
- Antiparasitic Properties : Certain studies suggest efficacy against parasitic infections as well .
Structure-Activity Relationship (SAR)
The biological activity of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine is influenced by substituents at various positions on the pyrazine ring:
- Position 2 and 3 Substituents : Variations at these positions significantly affect the compound's potency against cancer cells and its overall pharmacological profile .
Case Study 1: Anticancer Activity Evaluation
A study evaluated a series of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine derivatives against several cancer cell lines:
- Results : Compounds exhibited IC50 values ranging from 0.07 μM to over 40 μM across different cell lines.
- : The most active compounds induced apoptosis and inhibited proliferation effectively .
Case Study 2: Neuroprotective Mechanism Investigation
Research focused on the neuroprotective effects of a specific derivative in models of oxidative stress:
- Findings : The derivative reduced neuronal death significantly compared to control groups.
- Mechanism : Involvement of reactive oxygen species (ROS) modulation was confirmed through assays measuring cellular viability under oxidative stress conditions .
Data Table of Biological Activities
特性
IUPAC Name |
5,6,7,8-tetrahydropyrido[3,4-b]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-8-5-7-6(1)9-3-4-10-7/h3-4,8H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPONSZGOXQPNGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC=CN=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405162-62-1 | |
Record name | 5H,6H,7H,8H-pyrido[3,4-b]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the lithium borohydride catalyzed reduction in the synthesis of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine?
A1: The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine relies heavily on the conversion of Pyrido [3,4-b]pyrazine to Ethyl-pyrido[3,4-b]pyrazine-6(5H)-carboxylate (2). [] This crucial step, facilitated by lithium borohydride, is key to achieving a high overall yield of the target compound. Optimizing the reaction conditions for this conversion directly influences the efficiency and success of the entire synthesis process. []
Q2: How does the structure of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine derivatives relate to their activity as HB-EGF shedding inhibitors?
A2: While specific details on the structure-activity relationship are not provided in the abstracts, research indicates that modifications to the 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine core structure can significantly impact its ability to inhibit HB-EGF shedding. [] This suggests that exploring different substituents and modifications on this scaffold is crucial for optimizing the potency and selectivity of potential therapeutic agents targeting HB-EGF shedding.
Q3: What insights can QSAR models provide for developing new 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine derivatives with improved GPCR-6 inhibitory activity?
A3: QSAR models, particularly those developed using 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivatives, can help identify critical physicochemical properties influencing GPCR-6 inhibition. [] By correlating these properties with biological activity, researchers can predict the potency of novel derivatives and guide the design of compounds with enhanced binding affinity to human cAMP-dependent protein kinase A. This approach, coupled with in silico methods like molecular docking and dynamics simulations, can expedite the discovery of lead molecules with improved GPCR-6 inhibitory profiles and bioavailability for potential therapeutic development. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。